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Compound of Interest

Compound Name: Isopropyl nitrite

Cat. No.: B026788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of isopropyl
nitrite (2-propyl nitrite), a compound of interest in various chemical and pharmaceutical

contexts. The following sections detail its characterization by Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive

resource for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. For isopropyl nitrite, both ¹H and ¹³C NMR provide key insights into its

isomeric forms and electronic environment.

¹H NMR Spectroscopy
Precise ¹H NMR chemical shift data for isopropyl nitrite is not readily available in the public

domain. However, based on the analysis of related alkyl nitrites, such as isobutyl nitrite which

shows characteristic peaks at approximately 1, 2, and 4.5 ppm, the following proton signals for

isopropyl nitrite can be anticipated[1]:

A doublet for the six equivalent methyl protons (CH₃).

A septet for the single methine proton (-CH-).
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The exact chemical shifts would be influenced by the solvent and the equilibrium between the

syn and anti conformers.

¹³C NMR Spectroscopy
Low-temperature ¹³C NMR studies have been conducted on a series of alkyl nitrites, including

isopropyl nitrite. These studies reveal the presence of distinct signals for the E (anti) and Z

(syn) conformers, which are well-resolved at low temperatures. A key finding is that the E

isomers consistently absorb at a higher frequency (further downfield) in the ¹³C NMR spectra

compared to the Z isomers[1].

For isobutyl nitrite, a related compound, a characteristic peak near 75 ppm is observed for the

carbon atom attached to the nitrosooxy functional group (R-ONO)[1]. A similar chemical shift

range can be expected for the methine carbon of isopropyl nitrite.

Table 1: Summary of Expected NMR Data for Isopropyl Nitrite

Nucleus
Functional
Group

Expected
Chemical Shift
(δ) ppm

Expected
Multiplicity

Notes

¹H -CH(CH₃)₂ ~1.0 - 1.5 Doublet
Based on related

structures.

¹H -CH-(CH₃)₂ ~4.5 - 5.5 Septet
Based on related

structures.

¹³C -CH(CH₃)₂ ~20 - 30 Quartet

E and Z

conformers may

show separate

signals at low

temperature.

¹³C -CH-(CH₃)₂ ~70 - 80 Doublet

The E isomer is

expected at a

higher

frequency[1].
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Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

The vapor-phase IR spectrum of isopropyl nitrite exhibits characteristic absorption bands

corresponding to the vibrations of its nitroso group.

Table 2: Key IR Absorption Bands for Isopropyl Nitrite (Vapor Phase)

Wavenumber
(cm⁻¹)

Assignment Conformer Reference

~1700+ (shoulder) N=O stretch - [2]

1665 N=O stretch anti [2][3]

1620 N=O stretch syn [2][3]

780 O-N stretch - [2][3]

The presence of two distinct N=O stretching frequencies is indicative of the rotational

isomerism (syn and anti conformers) around the O-N single bond.[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Alkyl nitrites, including isopropyl nitrite, undergo a characteristic n to π* transition localized on

the N=O group upon near-UV excitation.[1] The UV-visible absorption cross-sections for

isopropyl nitrite have been measured in the gas phase, showing a broad absorption band in

the 300-425 nm region. This photochemical property is significant as it leads to the photolysis

of the molecule, generating an isopropoxy radical and nitric oxide (NO).[1][4]

Table 3: UV-Vis Absorption Data for Isopropyl Nitrite

Wavelength Range
(nm)

Electronic
Transition

Notes Reference

300 - 425 n → π*
Localized on the N=O

group
[1][4]
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of isopropyl nitrite.

Sample Preparation for Spectroscopic Analysis
Isopropyl nitrite can be synthesized by the dropwise addition of concentrated sulfuric acid to a

chilled mixture of isopropanol and an aqueous solution of sodium nitrite.[3] The resulting

volatile product should be handled with care due to its flammability and potential for abuse.[3]

[5] For analysis, the purified liquid can be used directly or prepared as a solution in a suitable

solvent.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve a small amount of purified isopropyl nitrite in a suitable

deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. The concentration should

be optimized for the specific instrument and experiment (typically 10-50 mM for ¹H and 50-

200 mM for ¹³C).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

For low-temperature studies to resolve conformers, use a variable temperature unit,

allowing the sample to equilibrate at the desired temperature before acquisition.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra using either an internal standard

(e.g., TMS at 0 ppm) or the residual solvent peak.

IR Spectroscopy Protocol
Sample Preparation (Vapor Phase): Introduce a small amount of liquid isopropyl nitrite into

a gas cell. Gently heat or apply a vacuum to facilitate vaporization and fill the cell with the
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vapor.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 - 400

cm⁻¹). Acquire a background spectrum of the empty gas cell and subtract it from the sample

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding molecular vibrations.

UV-Vis Spectroscopy Protocol
Sample Preparation (Gas Phase): Introduce a known concentration of isopropyl nitrite
vapor into a quartz gas cell of a defined path length.

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200 - 500 nm).

Use an identical empty gas cell as a reference.

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the

molar absorptivity (ε) if quantitative analysis is required.

Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic

analysis and the relationship between the different techniques and the information they provide.
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Caption: Experimental workflow for the spectroscopic analysis of isopropyl nitrite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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